Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features both thiophene and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method starts with the Gewald reaction, which synthesizes 2-aminothiophenes from α-cyanoesters and elemental sulfur . The aminothiophene is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize reaction conditions, reduce reaction times, and improve overall efficiency. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting agents: Halogens, alkylating agents, or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate can be compared with other similar compounds that contain thiophene and thiazole rings:
Thiophene derivatives: Such as suprofen, which is used as a nonsteroidal anti-inflammatory drug.
Thiazole derivatives: Such as sulfathiazole, which is used as an antimicrobial agent.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and chemical reactivity compared to compounds containing only one of these rings .
Properties
IUPAC Name |
ethyl 2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-17-10(15)5-9-7-19-12(13-9)14-11(16)8-3-4-18-6-8/h3-4,6-7H,2,5H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZUOWKJALMJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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